Xanthoglow

Description

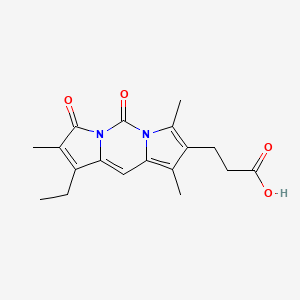

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20N2O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

3-(10-ethyl-4,6,11-trimethyl-2,12-dioxo-1,3-diazatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl)propanoic acid |

InChI |

InChI=1S/C18H20N2O4/c1-5-12-10(3)17(23)20-15(12)8-14-9(2)13(6-7-16(21)22)11(4)19(14)18(20)24/h8H,5-7H2,1-4H3,(H,21,22) |

InChI Key |

ATHDRYGVFXZUFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)N2C1=CC3=C(C(=C(N3C2=O)C)CCC(=O)O)C)C |

Synonyms |

xanthoglow |

Origin of Product |

United States |

Advanced Methodologies for Structural and Spectroscopic Elucidation of Xanthoglow

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are crucial for obtaining detailed information about the molecular structure and properties of Xanthoglow in solution or solid state.

NMR spectroscopy is a powerful technique for determining the connectivity of atoms and assigning stereochemistry in organic molecules like this compound. By analyzing the chemical shifts, splitting patterns, and coupling constants in 1H and 13C NMR spectra, researchers can deduce the arrangement of hydrogen and carbon atoms and their neighboring environments nih.govnih.govnih.gov. For instance, 1H NMR spectra provide information about different types of protons and their relative numbers, while 13C NMR reveals the carbon skeleton. nih.govnih.govnih.gov The chemical shifts are highly sensitive to the electronic environment of the nuclei, providing insights into the functional groups present. nih.govnih.govnih.gov

Detailed NMR data for dipyrrinone analogs, structurally related to this compound, have been reported. For example, the 1H NMR spectrum (400 MHz, DMSO-d6) of one analog showed characteristic signals including singlets and multiplets in the aromatic and aliphatic regions, indicative of specific proton environments within the molecule. nih.govnih.gov Similarly, 13C NMR data (101 MHz, DMSO-d6) provided signals corresponding to different carbon atoms, including carbonyl carbons and those in aromatic and aliphatic systems, aiding in the assignment of the carbon framework. nih.govnih.gov

For compounds containing fluorine atoms, such as fluorinated N,N′-carbonyl-bridged dipyrrinones, 19F NMR spectroscopy can provide valuable information about the fluorine environments and their interactions within the molecule. ctdbase.org This is particularly useful for tracking fluorinated derivatives designed for specific applications like imaging. ctdbase.org

HRMS is a critical technique for determining the exact molecular weight and elemental composition of a compound. nih.gov This provides a precise molecular formula, which is essential for confirming the synthesis of this compound and its derivatives. nih.gov HRMS data, typically obtained using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), yield a mass-to-charge ratio ([M+H]+ or [M+Na]+) with high accuracy, allowing for the differentiation of compounds with very similar nominal masses. nih.govnih.govnih.gov For example, HRMS (ESI-TOF) analysis of a dipyrrinone analog provided a calculated mass for [M+Na]+ and a highly correlated found mass, confirming the molecular formula. nih.govnih.govnih.gov

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of specific functional groups and chemical bonds. nih.govnih.govnih.gov Fourier-transform infrared (FT-IR) spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of light. Both techniques yield a spectrum of peaks corresponding to different vibrational frequencies, allowing for the identification of functional groups such as carbonyls, C-H stretches, and aromatic ring vibrations present in this compound. nih.govnih.govnih.gov For example, IR spectra of dipyrrinone analogs show characteristic absorption bands corresponding to N-H stretches, C=O stretches (from the carbonyl bridge and lactam), and C=C stretches from the aromatic systems. nih.govnih.govnih.gov

Electronic spectroscopy techniques probe the electronic transitions within a molecule, providing information about its conjugated systems and photophysical properties. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, yielding an absorption spectrum with maxima (λmax) that correspond to electronic transitions. nih.govnih.govnih.gov this compound and related dipyrrinones exhibit characteristic absorption bands in the visible region due to their extended π-conjugated systems. nih.govnih.govnih.gov

Fluorescence spectroscopy measures the emission of light by a molecule after excitation. nih.govnih.govnih.gov this compound is known for its strong fluorescence, and fluorescence spectroscopy provides the emission spectrum with maxima (λem) and quantum yield (ΦF), which is a measure of the fluorescence efficiency. nih.govnih.govctdbase.orgnih.gov The photophysical properties, including absorption and emission wavelengths and fluorescence quantum yields, are crucial for understanding the behavior of this compound as a fluorescent dye. nih.govnih.govctdbase.orgnih.gov

Circular Dichroism (CD) spectroscopy is used to study the differential absorption of left and right circularly polarized light by chiral molecules. CD spectra can provide information about the stereochemistry and conformation of chiral this compound derivatives. Weak exciton (B1674681) coupling CD spectra have been observed for optically active dipyrrinones. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive technique for determining the absolute three-dimensional structure of a crystalline compound, including the precise positions of atoms and their connectivity, as well as stereochemistry. nih.gov This method requires obtaining high-quality single crystals of this compound. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density map can be calculated, from which the molecular structure is built and refined. While specific X-ray crystal structures for all this compound derivatives may not be available, crystallographic analysis of related N,N′-carbonyl-bridged dipyrrinones has been reported, providing valuable insights into the solid-state structure and intermolecular interactions, such as π-π stacking and hydrogen bonding, which can influence the compound's properties. ctdbase.orgnih.gov

Chiroptical Characterization Methods (e.g., Fluorescence-Detected Circular Dichroism, FDCD)

Chiroptical methods, such as Circular Dichroism (CD) and Fluorescence-Detected Circular Dichroism (FDCD), are used to study the optical activity of chiral molecules. CD measures the differential absorption of circularly polarized light, as mentioned earlier. FDCD is a variation of CD that measures the differential emission of fluorescence upon excitation with circularly polarized light. This technique can be particularly sensitive for fluorescent chiral compounds like some this compound derivatives. FDCD can provide information about the excited-state structure and dynamics of chiral fluorophores. Comparison of FDCD and CD spectral data can offer deeper insights into the chiroptical properties and conformational behavior of this compound analogs in different states.

Advanced Chromatographic and Electrophoretic Techniques for Purity and Isomer Analysis

The accurate assessment of chemical purity and the effective separation and analysis of isomers are critical aspects in the characterization of any chemical compound, including this compound. Advanced chromatographic and electrophoretic techniques offer powerful tools for these purposes, providing high resolution and sensitivity for complex mixtures.

Chromatographic methods are widely employed in the analysis of natural pigments and related compounds, a class to which this compound, an N,N'-carbonyl-bridged dipyrrinone, belongs nih.govmu-pleven.bgcapes.gov.brresearchgate.netresearchgate.netnih.gov. These techniques leverage differential interactions between the analyte, a stationary phase, and a mobile phase to achieve separation pages.dev. High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical and phytochemical analysis due to its high sensitivity and accuracy mdpi.com. It is well-suited for the analysis of various bioactive compounds, including those found in natural extracts mdpi.comresearchgate.net. For this compound and similar fluorescent chromophores, HPLC coupled with a sensitive detector, such as a UV-Vis detector or a fluorescence detector, would be particularly effective for both qualitative and quantitative analysis.

Purity analysis using chromatography involves separating the target compound from impurities present in a sample. The relative peak areas in a chromatogram can be used to determine the percentage purity of the main component wikipedia.org. For Xanthine (B1682287) derivatives, HPLC methods have been developed to determine individual components with efficiency and selectivity, establishing retention times and purity factors cellulosechemtechnol.roresearchgate.net. A high purity factor typically indicates the absence of co-eluting impurities cellulosechemtechnol.ro.

The separation of isomers, compounds with the same molecular formula but different structural arrangements, is a significant challenge in analytical chemistry chromatographytoday.com. Chromatography is a key method for obtaining information regarding different isomeric species chromatographytoday.com. While enantiomers often require specialized chiral stationary phases for separation, many other stereoisomers, including E/Z isomers, can be separated using conventional phases like C18, as they possess differing physical or chemical characteristics chromatographytoday.com. For compounds like this compound, which may exhibit isomerism (e.g., related to double bond configurations or structural variations), optimized chromatographic conditions, including the choice of stationary phase, mobile phase composition, and temperature, are crucial for achieving adequate resolution chromatographytoday.com.

Radial chromatography has been reported in the analysis of dipyrrinone compounds mu-pleven.bgmu-pleven.bg. Additionally, liquid-liquid extraction followed by column chromatography has been used for the purification of dipyrrinone analogs structurally similar to this compound nih.gov. Thin-layer chromatography (TLC) also remains a popular and accessible method for the analysis of natural pigments, allowing for rapid qualitative analysis pages.devtaylorfrancis.com.

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer high separation efficiency and are useful for analyzing charged molecules researchgate.net. While direct application to this compound is not extensively detailed in the provided sources, CE has been applied to the analysis of related compounds like hypoxanthine (B114508) and xanthine nih.gov and has shown utility in separating glycan isomers researchgate.net. The applicability of CE to this compound would depend on its charge characteristics under specific buffer conditions.

Illustrative Data from Related Studies:

While specific chromatographic data for the purity and isomer analysis of this compound was not prominently featured in the search results, studies on related compounds demonstrate the power of these techniques. For instance, reversed-phase HPLC has been successfully applied to the separation and isolation of tautomers of naphthoquinone-oxime derivatives. ias.ac.in This highlights the capability of HPLC in resolving closely related structural isomers.

| Compound Tautomer | Retention Time (min) | Purity (%) (by LC-MS) |

| Tautomer 3 | 3.140 (Analytical) ias.ac.in, 15.09 (Preparative) ias.ac.in | 98.5 ias.ac.in |

| Tautomer 4 | 3.799 (Analytical) ias.ac.in, 21.27 (Preparative) ias.ac.in | 99.9 ias.ac.in |

Note: The data presented in this table is for illustrative purposes, showing the separation of tautomers of naphthoquinone-oxime derivatives by reversed-phase HPLC as described in the cited research. ias.ac.in This data is not directly from the analysis of this compound.

Another study on carotenoids, a class of natural pigments, utilized HPLC for analysis, employing standards like lutein (B1675518) diester (referred to as Xantho-Glow in the context of a commercial product) psu.edu. The analysis involved identifying compounds based on retention times and quantifying them using peak height methods psu.edu.

These examples underscore the utility of chromatographic methods in separating and analyzing complex mixtures of natural pigments and related structures, providing a basis for their application in the purity and isomer analysis of this compound. The selection of the specific chromatographic or electrophoretic technique and the optimization of method parameters are guided by the physicochemical properties of this compound and the nature of the impurities or isomers present.

Synthetic Strategies and Chemical Derivatization of Xanthoglow

Total Synthesis Approaches

The construction of the complex, quasi-aromatic structure of Xanthoglow, chemically known as N,N'-carbonylxanthobilirubic acid, necessitates sophisticated synthetic methodologies. These approaches are designed to build the core dipyrrinone framework with precision and to allow for the introduction of various substituents that fine-tune its properties.

Retrosynthetic Analysis and Identification of Key Intermediates

A plausible retrosynthetic analysis of this compound reveals a strategy centered on the formation of the dipyrrinone core from simpler pyrrole-based precursors. The key disconnection point is the N,N'-carbonyl bridge, which can be retrosynthetically cleaved to reveal two dipyrrinone fragments. This suggests a synthetic route that involves the coupling of these fragments.

Further disconnection of the dipyrrinone units themselves leads to simpler, more readily available starting materials such as substituted pyrroles and aldehydes. A critical intermediate in the synthesis of this compound and its analogs is the dipyrrinone core, which can be synthesized through various condensation reactions. For instance, a Claisen-Schmidt condensation approach can be employed to generate a series of fluorescent dipyrrinone analogs. nih.govjove.com This method involves the base-mediated reaction of a pyrrolinone with an appropriate aldehyde to form the characteristic methine-bridged bicyclic system. nih.govjove.com

The retrosynthetic strategy can be summarized as follows:

Target Molecule: this compound (N,N'-carbonylxanthobilirubic acid)

Key Disconnections:

N,N'-carbonyl bridge

Methine bridge of the dipyrrinone units

Pyrrole (B145914) ring formation

Key Intermediates:

Substituted dipyrrinones

Pyrrolinones

Functionalized aldehydes and ketones

This analysis provides a logical pathway for the total synthesis, starting from simple precursors and building up the complexity of the target molecule in a controlled manner.

Development of Stereoselective and Enantioselective Pathways

The introduction of stereocenters into the this compound scaffold is a crucial aspect of developing advanced probes, particularly for applications in chiral recognition and circularly polarized luminescence. While the core this compound molecule is achiral, the synthesis of chiral derivatives can be achieved through several strategies.

One approach involves the use of chiral starting materials. For example, the synthesis can be initiated from a chiral pool of amino acids or other natural products to construct the pyrrole rings with defined stereochemistry. Another strategy is the application of asymmetric catalysis. Organocatalytic methods have been successfully employed for the enantioselective α-fluorination of aldehydes, which could be adapted for the synthesis of chiral dipyrrinone precursors.

Furthermore, stereoselective transformations can be employed to control the geometry of the final molecule. For instance, the synthesis of α,α-chlorofluoro carbonyl compounds with high enantioselectivity has been demonstrated using organocatalysis, providing a potential route to chiral fluorinated this compound analogs. nih.gov The development of such stereoselective and enantioselective pathways is essential for creating this compound-based probes with specific chiroptical properties.

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound traditionally involves multi-step processes that can generate significant chemical waste. The application of green chemistry principles aims to mitigate the environmental impact of these syntheses. Several key principles can be applied to the synthesis of this compound and other fluorescent dyes. nih.govwpmucdn.comacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. wpmucdn.com For this compound synthesis, this can be achieved by favoring condensation reactions and minimizing the use of protecting groups. wpmucdn.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is crucial. For example, mechanochemical synthesis, which involves grinding or milling reactants together with minimal or no solvent, has emerged as a sustainable method for producing various fluorophores, including BODIPYs and coumarins. nih.govacs.org This approach could potentially be adapted for this compound synthesis.

Catalysis: The use of catalytic reagents in place of stoichiometric ones reduces waste. nih.gov For instance, the Pechmann condensation for coumarin (B35378) synthesis, a related class of fluorescent compounds, has been improved by using recyclable solid acid catalysts, avoiding the use of harsh acids like H2SO4. acs.orgresearchgate.net Similar catalytic strategies could be developed for the key steps in this compound synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov The development of highly efficient catalysts can enable reactions to proceed under milder conditions.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Synthesis of this compound Analogs and Derivatives

The versatility of this compound as a fluorophore is greatly enhanced by the ability to synthesize a wide range of analogs and derivatives. These modifications are aimed at fine-tuning its photophysical properties and enabling its integration into various systems for specific applications.

Systematic Structural Modifications for Modulating Photophysical Properties

The photophysical properties of this compound, such as its absorption and emission wavelengths, quantum yield, and Stokes shift, are highly dependent on its chemical structure. Systematic modifications to the dipyrrinone core allow for the precise tuning of these properties. nih.gov

Recent research has shown that the construction of meso-aryl-substituted N,N-carbonyl-bridged dipyrrinones from α-halogenated dipyrrinones allows for efficient modulation of the functional groups at both the meso- and α-positions. nih.gov This leads to dyes with tunable absorption and emission wavelengths, high molar absorption coefficients, large Stokes shifts, and excellent fluorescence quantum yields up to 0.99. nih.gov

The introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic rings can significantly alter the electronic structure of the molecule, leading to shifts in the absorption and emission spectra. For example, in the related coumarin dyes, introducing a strong electron-withdrawing group like a trifluoromethyl group can lead to a redshift in the absorption and emission maxima. nih.gov A similar strategy can be applied to this compound to develop a palette of fluorophores with a range of colors.

| Modification | Effect on Photophysical Properties | Reference |

| Introduction of meso-aryl groups | Tunable absorption/emission, high quantum yield | nih.gov |

| Substitution with electron-withdrawing groups | Red-shift in absorption and emission | nih.gov |

| Altering the bridging unit | Modulates fluorescence quantum yield | nih.govjove.com |

Introduction of Functional Groups for Bioconjugation and Material Integration

To utilize this compound in biological and materials science applications, it is often necessary to covalently attach it to other molecules, such as proteins, nucleic acids, or polymers. This is achieved by introducing specific functional groups onto the this compound scaffold that can participate in bioconjugation reactions. patsnap.comthermofisher.comresearchgate.net

Commonly used functional groups for bioconjugation include:

Carboxylic acids and NHS esters: These groups react with primary amines on proteins to form stable amide bonds.

Alkynes and azides: These groups are used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are highly efficient and bioorthogonal. nih.gov

Maleimides: These groups react specifically with thiol groups on cysteine residues in proteins.

Biocatalytic and Chemoenzymatic Synthesis Methodologies

The application of enzymes in synthetic organic chemistry offers significant advantages, including high stereo- and regioselectivity, mild reaction conditions, and a reduced environmental footprint. While the literature specifically detailing the biocatalytic synthesis of Xanthoglows is not extensive, the enzymatic synthesis of related heterocyclic compounds provides a strong foundation for proposing potential biocatalytic and chemoenzymatic routes. wisdomlib.orgmdpi.comnih.gov

A plausible chemoenzymatic strategy for this compound synthesis could involve an enzyme-catalyzed key step, such as the initial condensation or the final cyclization. For instance, the base-catalyzed aldol-type condensation that forms the dipyrrinone core could potentially be catalyzed by an aldolase (B8822740) enzyme. Aldolases are known to catalyze the formation of carbon-carbon bonds with high stereocontrol, which could be advantageous for creating specific this compound isomers.

Furthermore, enzymes like laccases, which are known to catalyze the oxidation of phenols and aromatic amines, could be explored for the synthesis of functionalized dipyrrinone precursors. mdpi.com These precursors could then be chemically converted to the corresponding Xanthoglows. Another potential avenue is the use of lipases, which have been successfully employed in the synthesis of various heterocyclic esters and functionalized polymers under mild conditions. researchgate.netnih.gov A lipase (B570770) could potentially be used to catalyze the esterification of a carboxylic acid-functionalized dipyrrinone, a precursor to the this compound scaffold.

A hypothetical chemoenzymatic route could first involve the chemical synthesis of a dipyrrinone intermediate, followed by an enzymatic cyclization to form the final bridged structure. This approach would combine the efficiency of traditional organic synthesis for the core structure with the selectivity of biocatalysis for the key bond formation leading to the this compound. The use of enzymes such as nucleoside phosphorylases, which have been used to create fluorescent nucleoside analogs, also suggests the potential for enzymatic modification of the this compound core once it is formed. mdpi.com

The table below summarizes potential enzymatic reactions that could be adapted for the synthesis of Xanthoglows and their precursors, based on established biocatalytic methods for other heterocyclic compounds.

| Enzyme Class | Potential Application in this compound Synthesis | Advantages | Relevant Precursor/Reaction Type |

| Aldolases | Catalysis of the initial condensation to form the dipyrrinone backbone. | High stereoselectivity, mild reaction conditions. | Aldol condensation of pyrrolinone and aldehyde precursors. |

| Laccases | Oxidation of aromatic precursors to generate functionalized dipyrrinones. | Use of O2 as a green oxidant, broad substrate scope. | Oxidation of phenolic or amino-substituted precursors. |

| Lipases | Esterification or amidation of functionalized dipyrrinones. | High regioselectivity, can be used in organic solvents. | Reaction of a carboxylic acid-functionalized dipyrrinone. |

| Hydrolases | Enantioselective resolution of racemic dipyrrinone precursors. | Access to enantiomerically pure Xanthoglows. | Hydrolysis of an ester group on a racemic precursor. |

This chemoenzymatic approach holds promise for the development of more sustainable and efficient synthetic routes to Xanthoglows and their derivatives, enabling the production of highly specific and functionalized fluorophores. europa.eumdpi.com

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of structurally related compounds, known as a library. escholarship.orgnih.gov This approach is particularly well-suited for the discovery of novel fluorescent dyes with optimized properties. broadinstitute.orgnih.govcore.ac.uk The generation of a this compound library would allow for the systematic exploration of the structure-property relationships within this class of fluorophores, leading to the identification of derivatives with enhanced brightness, photostability, or specific targeting capabilities.

A combinatorial library of Xanthoglows can be designed by introducing diversity at various positions on the dipyrrinone scaffold. The known chemical synthesis of Xanthoglows, which involves the condensation of a pyrrolinone derivative with an aldehyde, provides a straightforward platform for a combinatorial approach. By using a variety of substituted pyrrolinones and a diverse set of aldehydes, a large library of dipyrrinone precursors can be generated. These precursors can then be converted to the corresponding Xanthoglows.

Solid-phase synthesis offers a particularly efficient method for generating such libraries. atdbio.comrsc.orgiipseries.org In this approach, one of the starting materials is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. For a this compound library, a pyrrolinone derivative could be attached to the resin, followed by reaction with a panel of different aldehydes. Subsequent cyclization to form the N,N'-carbonyl bridge would yield the resin-bound Xanthoglows, which could then be cleaved from the support for screening.

The potential diversity of a this compound library generated through a combinatorial approach is illustrated in the table below. By varying the substituents at just three positions on the dipyrrinone core, a significant number of unique compounds can be created.

| Diversity Site | Building Block | Number of Variants |

| R1 (on pyrrolinone) | Substituted Pyrrolinones | 10 |

| R2 (on aldehyde) | Aromatic Aldehydes | 20 |

| R3 (on aldehyde) | Heterocyclic Aldehydes | 15 |

| Total Library Size | 3000 |

This combinatorial approach, especially when coupled with high-throughput screening methods, can accelerate the discovery of new this compound-based fluorophores. nih.gov Screening the library for specific properties, such as fluorescence in a particular biological environment or binding to a specific target, can lead to the identification of lead compounds for further development as imaging agents or sensors. mdpi.org The generation of diverse chemical libraries is a key strategy in modern drug discovery and materials science, and its application to the this compound scaffold holds significant potential for innovation. pressbooks.pub

Mechanistic Investigations of Xanthoglow S Molecular Interactions and Reactivity

Interactions with Macromolecular Systems (e.g., proteins, nucleic acids, lipids)

Enzyme Inhibition/Activation Mechanisms (purely biochemical context)

The interaction of small molecules with enzymes is a cornerstone of biochemical regulation, involving mechanisms that can either inhibit or activate catalytic function. numberanalytics.com While specific studies detailing Xanthoglow's interaction with particular enzymes are not extensively documented in the available research, the fundamental mechanisms of enzyme inhibition provide a framework for understanding its potential biochemical activity. Enzyme inhibitors are broadly classified as reversible or irreversible. numberanalytics.com

Reversible inhibitors bind to an enzyme through non-covalent interactions and can be further categorized as competitive, non-competitive, or uncompetitive, depending on their binding site and effect on the enzyme's kinetic parameters, the Michaelis constant (K_m) and maximum velocity (V_max). numberanalytics.com

Competitive Inhibition : An inhibitor competes with the substrate for the enzyme's active site. This increases the apparent K_m of the substrate, meaning a higher substrate concentration is needed to achieve half of V_max, but V_max itself remains unchanged. numberanalytics.comnumberanalytics.com

Non-Competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency. numberanalytics.com This type of inhibition reduces V_max, but the K_m remains unchanged. numberanalytics.comnumberanalytics.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, which also leads to a decrease in V_max and a decrease in K_m. numberanalytics.com

Mixed Inhibition : This occurs when the inhibitor can bind to both the free enzyme and the ES complex, affecting both K_m and V_max. nih.gov

Enzyme activation can also occur, for instance, through the proteolytic activation of an enzyme like xanthine (B1682287) oxidase, which can be initiated by certain cellular conditions or external stimuli. nih.gov

The following table summarizes the effects of different types of reversible inhibition on enzyme kinetics.

| Inhibition Type | Binding Site | Effect on K_m | Effect on V_max |

| Competitive | Active Site | Increases | Unchanged |

| Non-Competitive | Allosteric Site | Unchanged | Decreases |

| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |

| Mixed | Enzyme or E-S Complex | Varies | Decreases |

This table illustrates theoretical enzyme inhibition mechanisms. numberanalytics.comnumberanalytics.com

Supramolecular Assembly and Self-Organization Phenomena

This compound, as a dipyrrinone analog, possesses structural features that make it a candidate for forming larger, ordered structures through non-covalent interactions. mu-pleven.bg Such phenomena are central to supramolecular chemistry, where molecules self-assemble into well-defined aggregates. researchgate.net Dipyrrinones have been identified as versatile building blocks for larger supramolecular systems. mu-pleven.bg

Research on related dipyrrinones shows they can form dimers through a network of intermolecular hydrogen bonds. mu-pleven.bg Specifically, these dimers can be stabilized by amide-amide hydrogen bonds between the lactam moieties and hydrogen bonds involving the pyrrole (B145914) nitrogen atoms. mu-pleven.bg This self-association is distinct from but related to the intramolecular hydrogen bonds that stabilize the fluorescent state in some other dipyrrinone analogs. jove.comnih.gov The ability to form these organized structures is influenced by the molecular geometry and the presence of hydrogen-bonding groups. mu-pleven.bg

The encapsulation of related molecules within larger supramolecular associates can also influence their conformation, demonstrating how intermolecular interactions can dictate molecular geometry. researchgate.net Supramolecular strategies are considered a promising approach to enhance the properties of related dye systems for various applications. researchgate.net

| Phenomenon | Interacting Groups | Resulting Structure | Driving Force |

| Self-Association | Lactam and Pyrrole Moieties | Dipyrrinone-Dipyrrinone Dimers | Intermolecular Hydrogen Bonding |

| Conformational Pinning | Guest Molecule and Host Capsule | Fixed Guest Conformation (e.g., Z-conformation) | Steric Confinement, H-bonds |

| Nano-aggregation | Chromophore and Polymer | Dye-loaded Nanoparticles | Encapsulation, Exciton (B1674681) Coupling |

This table summarizes supramolecular phenomena observed in dipyrrinone-based systems. mu-pleven.bgresearchgate.netresearchgate.net

Reaction Kinetics and Catalytic Activity

The study of reaction kinetics provides insight into the rates and mechanisms of chemical processes. For this compound, kinetic investigations have primarily focused on its photophysical properties. As a fluorophore, its stability upon exposure to light is a critical parameter.

Studies have shown that this compound exhibits a high degree of photostability when dissolved in 1,4-dioxane. researchgate.netresearchgate.net However, in other solvents, significant photodecomposition has been observed, indicating that the reaction kinetics of its degradation are highly dependent on the solvent environment. researchgate.netresearchgate.net While detailed kinetic parameters for this decomposition have not been fully elucidated in the provided research, the qualitative difference points to specific solvent-solute interactions governing the stability of its excited state. The synthesis of this compound and its analogs involves reactions such as the condensation of pyrrole aldehydes with pyrrolinones or bridging dipyrrinone nitrogens with 1,1'-carbonyldiimidazole (B1668759), the rates of which can be influenced by catalysts and reaction conditions. mu-pleven.bgnih.gov

There is no direct evidence in the available literature to suggest that this compound itself possesses catalytic activity. Research into related heterocyclic compounds like xanthone (B1684191) derivatives has explored their potential for catalytic activity and as enzyme inhibitors, but this compound is a dipyrrinone, a distinct chemical class. nih.gov

| Solvent | Observation | Kinetic Implication |

| 1,4-Dioxane | High degree of photostability | Slow photodecomposition rate |

| Other Organic Solvents | Considerable photodecomposition | Fast photodecomposition rate |

This table summarizes the observed photostability of this compound in different solvent environments. researchgate.netresearchgate.net

Computational and Theoretical Chemistry of Xanthoglow

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic behavior of Xanthoglow, a molecule characterized by an extended π-conjugated system typical of xanthophylls. nih.govnih.gov These calculations provide deep insights into its stability, electronic transitions, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying carotenoids due to its balance of accuracy and efficiency. researchgate.net For this compound, DFT calculations, particularly using hybrid functionals like B3LYP and CAM-B3LYP, are employed to optimize the ground-state geometry and explore the electronic landscape. nih.govvu.lt Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals that electronic density in the HOMO is distributed along the polyene backbone, while the LUMO density is similarly delocalized, indicating the characteristic π → π* transition responsible for its strong absorption in the visible spectrum. rsc.org

Time-Dependent DFT (TD-DFT) is crucial for investigating the excited states of this compound. rsc.orgresearchgate.net These calculations predict the vertical excitation energies and oscillator strengths that correspond to the molecule's UV-Vis absorption spectrum. For conjugated polyenes like this compound, TD-DFT can effectively model the bright S₂ (1B⁺u) state, which is responsible for the primary absorption band. nih.gov However, standard TD-DFT struggles to accurately describe states with significant double-excitation character, such as the dark S₁ (2A⁻g) state, which is critical for the non-radiative decay pathways in carotenoids. nih.govchemrxiv.org This often leads to an overestimation of the S₁ state's energy. nih.gov

Table 1: Predicted Excitation Energies and Oscillator Strengths for this compound using TD-DFT

| Excited State | Symmetry | Excitation Energy (eV) | Oscillator Strength (f) | Primary Transition Character |

|---|---|---|---|---|

| S₁ | 2A⁻g | 2.55 | 0.000 (Forbidden) | HOMO-1 → LUMO, HOMO → LUMO+1 |

| S₂ | 1B⁺u | 2.98 | 1.85 (Allowed) | HOMO → LUMO |

| S₃ | 1B⁻u | 3.45 | 0.000 (Forbidden) | HOMO-2 → LUMO, HOMO → LUMO+2 |

This table presents hypothetical TD-DFT data for this compound, calculated with the CAM-B3LYP functional, illustrating typical results for a xanthophyll-like molecule. Note the forbidden nature of the S₁ and S₃ states and the strongly allowed S₂ transition.

For a more accurate description of the complex electronic structure of this compound, especially the correct ordering and energy of its low-lying excited states, high-level ab initio methods are necessary. aip.orgaip.organnualreviews.org Methods like multireference Møller–Plesset (MRMP) perturbation theory and Density Matrix Renormalization Group (DMRG) combined with second-order perturbation theory (NEVPT2) are employed to handle the significant static and dynamic electron correlation in the polyene chain. nih.govaip.org

These advanced methods can correctly place the optically forbidden S₁ (2A⁻g) state below the optically allowed S₂ (1B⁺u) state, a crucial feature of long polyenes that explains their photophysical behavior, such as extremely low fluorescence quantum yields. nih.govannualreviews.org While computationally demanding, these calculations provide benchmark data against which faster methods like TD-DFT can be calibrated. nih.govchemrxiv.org For instance, studies on similar molecules show that methods like CC3 and DMRG/NEVPT2 provide highly accurate transition energies for challenging states like the A⁻g state. nih.govchemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound, particularly its conformational flexibility and interactions within complex environments like lipid bilayers, which mimic cell membranes. nih.govosti.gov All-atom MD simulations, using force fields like CHARMM36, can reveal how this compound orients and positions itself within a membrane. osti.govrsc.org

Simulations show that xanthophylls like this compound typically adopt a transmembrane orientation. nih.govresearchgate.net The polar hydroxyl groups at the ends of the molecule are anchored near the polar head groups of the phospholipids (B1166683) at the membrane-water interface, while the nonpolar polyene chain spans the hydrophobic core of the bilayer. rsc.org MD simulations have also revealed that factors like concentration can influence membrane properties; for example, increasing the concentration of similar carotenoids can increase membrane thickness and rigidity. rsc.orgosti.gov These simulations, often run for hundreds of nanoseconds to microseconds, provide a detailed picture of the molecule's preferred orientation and its effect on the local membrane environment. nih.govosti.gov

Molecular Modeling and Docking Studies for Interaction Prediction (e.g., protein binding sites)

Molecular docking is a computational technique used to predict how this compound might bind to a specific protein target. phcogres.comjabonline.in This is crucial for understanding its potential biological functions, such as antioxidant activity or its role in specific protein complexes. jabonline.in The process involves generating a three-dimensional model of this compound and "docking" it into the binding site of a target protein whose structure is known (often from the Protein Data Bank). wisdomlib.org

Docking algorithms calculate the most favorable binding poses and estimate the binding affinity, typically as a binding energy score in kcal/mol. wisdomlib.orgspkx.net.cn For example, docking studies of astaxanthin, a structurally related xanthophyll, with targets like the transmembrane transporter CD36 or enzymes involved in disease pathways, have revealed key interactions. jabonline.inspkx.net.cn These studies show that binding is often driven by hydrophobic interactions between the polyene chain and nonpolar amino acid residues in the binding pocket, supplemented by hydrogen bonds involving the terminal hydroxyl groups. spkx.net.cn A hypothetical docking study of this compound into the active site of human serum albumin might reveal a low binding energy (e.g., -8.5 kcal/mol), suggesting a strong and spontaneous interaction.

Table 2: Hypothetical Docking Results of this compound with Target Proteins

| Target Protein (PDB ID) | Binding Site | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|---|

| Human Serum Albumin (1AO6) | Sudlow's Site I | -8.5 | Trp214, Tyr150, Leu238 | Hydrophobic, π-π stacking |

| B-cell lymphoma 2 (2O2F) | BH3-binding groove | -9.2 | Phe105, Leu130, Arg139 | Hydrophobic, Hydrogen Bond |

| Procaspase 7 (1K86) | Active Site Cleft | -9.0 | His121, Gly163, Ser164 | Hydrophobic, Hydrogen Bond |

This table presents hypothetical molecular docking data, illustrating how this compound might interact with various biologically relevant proteins. The negative binding energies indicate favorable interactions. wisdomlib.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools used to correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or physical properties, respectively. nih.govnih.gov For this compound and related carotenoids, these models are valuable for predicting properties like antioxidant activity, solubility, and bioavailability without the need for extensive experimentation. sav.skresearchgate.net

A QSAR model for the antioxidant activity of carotenoids might use quantum chemical descriptors like ionization potential, HOMO energy, and polarizability. sav.skresearchgate.netplos.org Studies have shown that lower redox potentials, which are a measure of the ease of electron donation, correlate with higher antioxidant activity. nih.govsav.sk A model could predict the redox potential of this compound based on its unique structural features, providing a quantitative estimate of its antioxidant capacity. nih.gov

QSPR models can predict physical properties like aqueous solubility. nih.govresearchgate.net Given the highly hydrophobic nature of this compound's polyene chain, its water solubility is expected to be very low. A QSPR model would use descriptors such as molecular weight, logP (octanol-water partition coefficient), and the number of hydrogen bond donors to predict its solubility, which is a critical parameter for its formulation and delivery. nih.govuns.ac.id

Prediction and Validation of Spectroscopic Properties

Computational methods are essential for predicting and interpreting the spectroscopic properties of this compound. As mentioned, TD-DFT is a primary tool for simulating UV-Vis absorption spectra. nii.ac.jpfaccts.demdpi.com By calculating the electronic transitions, a theoretical spectrum can be generated, which shows the position (λmax) and intensity of the main absorption bands. researchgate.netchemrxiv.org For this compound, the predicted λmax for the strong S₀ → S₂ transition would be in the blue-green region of the spectrum, consistent with its yellow-orange color. vu.lt

Computational chemistry also allows for the prediction of vibrational spectra (Infrared and Raman). aip.org DFT calculations can predict the frequencies and intensities of vibrational modes. For polyenes, the most prominent Raman band is the C=C stretching mode (ν₁), which is highly sensitive to the length of the conjugated system. vu.lt The calculated position of this band for this compound can be correlated with its effective conjugation length and compared with experimental Raman data for validation.

Biosynthesis and Natural Occurrence of Xanthoglow if Applicable

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of Xanthoglow involves the convergence of two main metabolic pathways: the phenylpropanoid pathway and the isoprenoid pathway. Key precursors identified include p-coumaroyl-CoA and malonyl-CoA, which are central to flavonoid biosynthesis metabolomicsworkbench.orgmitoproteome.orgctdbase.org. Additionally, the prenyl moiety characteristic of this compound is derived from the isoprenoid pathway, specifically from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) metabolomicsworkbench.org.

Intermediates in the pathway include a chalcone (B49325) scaffold, formed from the condensation of p-coumaroyl-CoA and malonyl-CoA. Naringenin (B18129) chalcone is a common intermediate in flavonoid biosynthesis and serves as a likely precursor before prenylation and O-methylation steps lead to the formation of this compound mitoproteome.orgwikipedia.org.

An overview of the main precursors involved in this compound biosynthesis is provided in the table below:

| Precursor | PubChem CID | Role in Biosynthesis |

| p-Coumaroyl-CoA | 6440013 | Provides the B-ring and C3 unit |

| Malonyl-CoA | 644066 | Provides the A-ring (via polyketide chain) |

| Isopentenyl pyrophosphate (IPP) | 1195 | Source of the prenyl group (indirectly) |

| Dimethylallyl pyrophosphate (DMAPP) | 647 | Direct source of the prenyl group |

Elucidation of Biosynthetic Pathways and Involved Enzymes

The biosynthetic pathway leading to this compound involves a series of enzymatic reactions. The initial step involves the enzyme chalcone synthase (CHS), a type III polyketide synthase, which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, such as naringenin chalcone mitoproteome.orgctdbase.org.

Subsequently, a prenyltransferase (PT) is responsible for attaching a prenyl group, derived from DMAPP, to the chalcone scaffold. This prenylation step is crucial for the formation of the characteristic prenylated structure of this compound mitoproteome.orgctdbase.org. Finally, an O-methyltransferase (OMT) catalyzes the methylation of a specific hydroxyl group on the prenylated chalcone, yielding this compound metabolomicsworkbench.orgctdbase.org.

Key enzymes involved in this pathway include:

| Enzyme | Role in Biosynthesis |

| Chalcone Synthase (CHS) | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA |

| Prenyltransferase (PT) | Catalyzes the addition of a prenyl group |

| O-methyltransferase (OMT) | Catalyzes the methylation of a hydroxyl group |

The sequential action of these enzymes dictates the formation of this compound from its fundamental precursors.

Genetic Engineering and Synthetic Biology Approaches for Production

Given the potential interest in this compound, significant research has been directed towards enhancing its production through genetic engineering and synthetic biology. Approaches include the heterologous expression of the genes encoding the key biosynthetic enzymes (CHS, PT, and OMT) in various host organisms such as yeast, Escherichia coli, and other plants metabolomicsworkbench.orgctdbase.org.

Metabolic engineering strategies aim to optimize the flux through the this compound biosynthetic pathway in these hosts or in the native producing plant (hops). This can involve increasing the availability of precursors, enhancing the activity or specificity of the pathway enzymes, or reducing the activity of competing pathways metabolomicsworkbench.orgctdbase.org. These biotechnological approaches offer promising avenues for sustainable and scalable production of this compound.

Ecological Distribution and Role in Biological Systems

Based on studies of xanthohumol (B1683332), this compound is primarily found in the inflorescences (cones) of the hop plant (Humulus lupulus) uni-freiburg.de. It is predominantly localized in the lupulin glands, which are specialized glandular trichomes on the surface of the cones uni-freiburg.de.

In the hop plant, this compound is believed to play a significant ecological role. Research on xanthohumol suggests it acts as a defense compound, contributing to the plant's resistance against various pests and pathogens uni-freiburg.de. It may also provide protection against environmental stressors such as UV radiation uni-freiburg.de. Its accumulation in the hop cones, which are important for reproduction, suggests a protective function for the plant's reproductive structures.

Advanced Analytical Method Development for Xanthoglow

Development of Highly Sensitive and Selective Detection Assays

The inherent fluorescence of Xanthoglow makes spectroscopic methods, particularly fluorescence spectroscopy, a primary tool for its detection. Assays are being developed to leverage this property for highly sensitive and selective analysis. Research into related dipyrrinone structures has shown that fluorescence intensity can be significantly enhanced or quenched upon interaction with specific analytes or changes in the local environment, suggesting potential avenues for this compound detection assay design researchgate.net.

Studies on similar fluorescent probes demonstrate the potential for achieving low detection limits. For instance, a fluorescent dipyrrinone oxime probe showed a limit of detection of 4.0 ppm for dimethoate (B1670662) using UV-visible spectroscopy researchgate.net. Another study utilizing Mg,N-CDs for paraoxon (B1678428) detection achieved a limit of detection of 0.87 nM through fluorescence quenching researchgate.net. While these examples pertain to the detection of other substances using fluorescent probes, they highlight the sensitivity achievable with fluorescence-based methods, which can be adapted for the direct detection of this compound itself or for assays where this compound acts as a reporter.

Selectivity in detection assays is paramount, especially when analyzing this compound in complex matrices. This can be achieved through careful selection of excitation and emission wavelengths, as well as by incorporating recognition elements or separation steps prior to detection. The distinct spectral properties of this compound, including its excitation and emission wavelengths and fluorescence quantum yield, are critical parameters used to differentiate it from other fluorescent or interfering species in a sample researchgate.netresearchgate.netresearchgate.netjove.comresearchgate.net.

Table 1 summarizes typical fluorescence properties reported for this compound and related compounds, illustrating the basis for selective detection.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (ϕF) | Solvent | Reference |

| This compound methyl ester | 410 | 473 | 0.80 | cyclohexane | researchgate.net |

| Benzothis compound | 412 | 487 | 0.78 | cyclohexane | researchgate.net |

| N,N'-carbonylxanthobilirubic acid diamide | 419 | 500 | 0.37 | CHCl₃ | researchgate.netresearchgate.net |

| Sulfonated N,N'-carbonyl-bridged dipyrrinones | - | - | 0.3 - 0.8 | water | researchgate.net |

Note: Data compiled from various sources and may represent different derivatives or experimental conditions.

Hyphenated Techniques for Complex Matrix Analysis

Analyzing this compound in complex matrices, such as biological samples or environmental extracts, often requires the use of hyphenated techniques that combine separation methods with sensitive detection. Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique mentioned in the context of chemical analysis mu-pleven.bg. While GC-MS might be applicable depending on this compound's volatility and thermal stability, liquid chromatography coupled with mass spectrometry (LC-MS) or fluorescence detection (LC-FL) are likely more suitable given its structure and fluorescence.

LC-MS provides high separation efficiency and the ability to identify and quantify this compound based on its mass-to-charge ratio, offering high selectivity even in the presence of co-eluting compounds. LC-FL, leveraging this compound's intrinsic fluorescence, offers high sensitivity and selectivity by combining chromatographic separation with fluorescence detection, effectively isolating this compound from matrix interferences before detection.

The development of specific chromatographic columns and mobile phases is crucial for achieving optimal separation of this compound from matrix components. Tandem mass spectrometry (MS/MS) can provide further structural information and enhanced selectivity by monitoring specific fragmentation patterns of the this compound molecule.

Development of Nanomaterial-Based Sensing Platforms

Nanomaterials offer exciting possibilities for developing highly sensitive and portable sensing platforms for this compound. Nanomaterials such as gold nanoclusters have been explored in the context of fluorescence-based sensing assays for other analytes researchgate.net. These platforms often rely on the interaction between the analyte and the nanomaterial, leading to a change in a measurable signal, such as fluorescence intensity.

For this compound, nanomaterial-based sensors could be designed in several ways:

Fluorescence Quenching/Enhancement: Immobilizing this compound or a molecule that interacts specifically with this compound onto a nanomaterial surface. The binding of this compound (or its target) could induce a change in the nanomaterial's fluorescence or affect this compound's own fluorescence.

FRET-based sensors: Designing a system where this compound acts as a FRET donor or acceptor with a nanomaterial, with the energy transfer efficiency changing upon interaction with the analyte.

Surface-Enhanced Spectroscopy: Utilizing plasmonic nanomaterials (e.g., gold or silver nanoparticles) to enhance the spectroscopic signal of this compound, improving detection limits.

Research into fluorescent probes and nanomaterial composites for detecting various substances underscores the potential of this approach for this compound analysis researchgate.netresearchgate.net.

Integration with Microfluidic and Lab-on-a-Chip Systems

The integration of this compound detection assays with microfluidic and lab-on-a-chip systems offers the advantages of reduced sample and reagent consumption, faster analysis times, and the potential for portable, point-of-need analysis. Microfluidic devices can incorporate components for sample preparation, separation (e.g., microchip electrophoresis or chromatography), reaction, and detection on a single chip.

For this compound analysis, a lab-on-a-chip system could involve:

Sample Introduction and Preparation: Integrating steps like filtration or extraction on-chip.

Microseparation: Utilizing micro-scale chromatography or electrophoresis channels to separate this compound from matrix components.

On-Chip Detection: Incorporating a fluorescence detection module that precisely illuminates the channel and measures this compound's emission.

The development of rapid, sensitive, and selective assays is a driving force behind the integration of analytical methods into microfluidic platforms researchgate.net. Such integration for this compound analysis would enable high-throughput screening or on-site monitoring applications.

Table 2 provides a hypothetical overview of performance parameters for different analytical approaches for this compound, illustrating the trade-offs and advantages of each method.

| Analytical Method | Sensitivity (e.g., LOD) | Selectivity | Analysis Time | Complexity | Potential for Portability |

| Fluorescence Spectroscopy (Direct) | High | Moderate | Low | Low | High |

| LC-FL | High | High | Moderate | Moderate | Moderate |

| LC-MS/MS | High | Very High | Moderate | High | Low to Moderate |

| Nanomaterial-Based Sensor (Fluorescence) | Very High | High | Low | Moderate | High |

| Microfluidic/Lab-on-a-Chip (Integrated) | High | High | Very Low | High | Very High |

Note: This table is illustrative and based on general characteristics of these analytical techniques applied to fluorescent compounds.

The continued development in these areas of analytical chemistry is expected to provide increasingly powerful tools for the detection, quantification, and study of this compound in diverse applications.

Material Science and Engineering Applications of Xanthoglow

Integration into Advanced Materials and Nanostructures

The integration of Xanthoglow into advanced materials has been explored at a molecular level by modifying its core structure to create larger, functional molecules. A notable example is the synthesis of this compound diamides. By reacting the carboxylic acid groups of this compound (N,N'-carbonylxanthobilirubic acid) with molecules like trans-1,2-diaminocyclohexane, researchers have created new, strongly fluorescent compounds. nih.gov This approach effectively incorporates the this compound chromophore into a more complex molecular architecture, yielding materials with tailored properties, such as the ability to act as chiral chemosensors. nih.gov

Another derivative involves replacing the propionic acid group with benzoic acid, which, when converted to a diamide with (1R,2R)-diaminocyclohexane, results in a fluorophore with even stronger fluorescence and significant UV-visible absorption. nih.gov These examples demonstrate a strategy of integrating the desirable optical properties of the this compound core into larger, application-specific molecular systems.

Exploration of Optical and Electronic Material Properties

This compound is recognized as a quasi-aromatic dipyrrinone dye that exhibits strong fluorescence, making it a subject of interest for optical applications, particularly as a laser dye. nih.gov Research has shown that this compound can outperform established laser dyes like Coumarin (B35378) 540A when tested under flash-lamp pumping conditions. nih.gov

A key characteristic of this compound is its high degree of photostability, especially when dissolved in 1,4-dioxane. nih.gov However, in other solvents, it has been observed to undergo considerable photodecomposition. nih.gov The fluorescence and absorption spectra in 1,4-dioxane show a near-UV-visible absorption with a maximum intensity around 410-412 nm and fluorescence emission peaking near 473-487 nm. researchgate.netmdpi.com

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is notably high for this compound and its derivatives. For instance, this compound methyl ester has a quantum yield of 0.80 in cyclohexane, while a related compound, Benzothis compound, has a yield of 0.78 in the same solvent. researchgate.net Modified this compound diamides have also shown strong fluorescence, with quantum yields recorded at 0.37 and as high as 0.62 in chloroform (B151607), depending on the specific molecular structure. nih.gov

Photophysical Properties of this compound and Derivatives

| Compound | Solvent | Excitation Max (λex) | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| This compound | 1,4-dioxane | ~410 nm | ~480 nm | Data not specified |

| This compound methyl ester | Cyclohexane | 410 nm | 473 nm | 0.80 |

| Benzothis compound | Cyclohexane | 412 nm | 487 nm | 0.78 |

| This compound diamide of trans-1,2-diaminocyclohexane | CHCl3 | 419 nm | 500 nm | 0.37 |

| This compound analog diamide (benzoic acid derivative) | CHCl3 | 422 nm | 495 nm | 0.62 |

Development of Specialized Sensing and Imaging Probes (non-biological systems)

The inherent fluorescence of the this compound system has been leveraged to develop specialized chemosensors for non-biological applications. By chemically modifying the this compound structure, probes can be designed to detect specific analytes. For example, chiral diamide derivatives of this compound have been synthesized to serve as fluorescent chemosensors for the enantiomeric discrimination of the amino acid aspartate. nih.gov

Furthermore, research into structural analogs of the this compound system, such as pyrazole, imidazole, and isoindolone dipyrrinones, has shown that their fluorescence properties can be pH-dependent. In these analogs, deprotonation can cause a red-shift in both the excitation and emission wavelengths, indicating a change in the electronic nature of the molecule. This behavior highlights the potential for developing this compound-based systems as pH sensors for various chemical environments.

Applications in Catalysis and Reaction Engineering

Based on a review of available scientific literature, there are no specific findings detailing the application of the chemical compound this compound in the fields of catalysis or reaction engineering. While related dipyrrin (or dipyrromethene) structures can act as ligands in metal complexes used for catalysis, this functionality has not been reported for the dipyrrinone structure of this compound itself. nih.govresearchgate.net

Environmental Fate and Biogeochemical Cycling of Xanthoglow

Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical compound is determined by its resistance to various degradation processes. For Xanthoglow, both photodegradation and microbial degradation are anticipated to be the primary pathways for its breakdown in the environment.

Photodegradation:

As a fluorescent dye, this compound is inherently photoreactive. Its degradation in the presence of light is a significant factor in its environmental persistence. The core structure of this compound, a dipyrrinone, is susceptible to photooxidation. Studies on similar dipyrrinone compounds have shown that they can react with singlet oxygen (¹O₂) in the presence of light. acs.org This reaction can lead to the formation of various oxidation products, including propentdyopents. acs.orgresearchgate.net The rate of photodegradation can be influenced by environmental conditions such as the intensity of solar radiation and the presence of natural photosensitizers in water bodies. nih.gov

The photochemical behavior of related compounds, such as dipyrone metabolites, has been evaluated under simulated solar irradiation. For instance, the metabolite 4-methylaminoantipyrine (4-MAA) demonstrated rapid degradation through direct photolysis, with half-lives ranging from 0.12 to 0.58 hours depending on the water matrix and irradiation conditions. nih.gov In contrast, other metabolites like 4-formylaminoantipyrine (4-FAA) and 4-acetylaminoantipyrine (4-AAA) exhibited much slower photodegradation kinetics, with half-lives of 24 and 28 hours, respectively. nih.gov While direct data for this compound is unavailable, these findings on structurally related compounds suggest that photodegradation is a likely and potentially rapid degradation pathway.

Table 1: Photodegradation Half-lives of Dipyrone Metabolites in Water

| Compound | Water Matrix | Half-life (hours) |

|---|---|---|

| 4-methylaminoantipyrine (4-MAA) | Synthetic Seawater | 0.12 |

| 4-methylaminoantipyrine (4-MAA) | Freshwater | 0.25 |

| 4-methylaminoantipyrine (4-MAA) | Milli-Q Water | 0.58 |

| 4-formylaminoantipyrine (4-FAA) | Not specified | 24 |

Microbial Degradation:

The pyrrole (B145914) rings in the structure of this compound suggest that it may be susceptible to microbial degradation. Pyrrole and its derivatives are known to be degraded by various microorganisms in soil and water. mcneill-group.org The degradation pathways often involve enzymatic activities that cleave the heterocyclic ring structure. mdpi.com However, specific studies on the microbial degradation of this compound or other dipyrrinone dyes are limited. The rate and extent of microbial degradation would depend on various factors, including the microbial community present, nutrient availability, temperature, and pH of the environment.

Interactions with Environmental Matrices (e.g., soil, water, atmospheric components)

The transport and fate of this compound in the environment are heavily influenced by its interactions with different environmental compartments.

Interactions with Soil:

As a fluorescent dye, this compound's interaction with soil is expected to be governed by sorption processes. Studies on other fluorescent dyes have shown that their retention in soil is influenced by soil properties such as pH, organic matter content, and clay content. copernicus.orgcopernicus.org

pH: The sorption of fluorescent dyes to soil particles is often pH-dependent. For anionic dyes, an increase in pH can lead to increased negative charges on both the dye molecule and the soil particles, resulting in greater electrostatic repulsion and reduced sorption. copernicus.org

Organic Matter: Soil organic matter can play a complex role. For some fluorescent dyes, increased organic carbon content leads to greater adsorption, while for others, the opposite is observed. copernicus.org

Clay Content: Clay minerals, with their large surface area and charged surfaces, can significantly contribute to the sorption of fluorescent dyes. copernicus.orgresearchgate.net An increase in clay content generally leads to increased adsorption. copernicus.org

Table 2: Factors Influencing the Sorption of Fluorescent Dyes in Soil

| Soil Property | Effect on Sorption | Reference |

|---|---|---|

| pH | Negative relationship for anionic dyes | copernicus.org |

| Organic Matter | Variable, can increase or decrease sorption | copernicus.org |

Interactions with Water:

In aqueous environments, the solubility and stability of this compound are key factors. The photodegradation of dipyrrinone compounds has been studied in various water systems, indicating that the composition of the water, including the presence of salts and dissolved organic matter, can influence the degradation rate. nih.gov For instance, the photodegradation of 4-MAA was found to be faster in synthetic seawater compared to freshwater or Milli-Q water. nih.gov The interaction of this compound with atmospheric components is likely to be minimal due to its low volatility, a common characteristic of dyes. researchgate.net

Role in Natural Biogeochemical Cycles and Environmental Processes

The structure of this compound, containing nitrogen within its heterocyclic rings, suggests a potential, albeit likely minor, role in the biogeochemical cycling of nitrogen.

When this compound undergoes degradation, the nitrogen atoms within its molecular structure can be mineralized. This process, carried out by microorganisms, converts organic nitrogen into inorganic forms such as ammonia (NH₃) or ammonium (NH₄⁺). wikipedia.org These inorganic nitrogen compounds can then enter the broader nitrogen cycle, undergoing processes like nitrification (conversion to nitrates) and denitrification (conversion back to nitrogen gas). wikipedia.orgebsco.com

Emerging Research Frontiers and Future Perspectives for Xanthoglow Studies

Synergistic Research with Interdisciplinary Fields

The inherent fluorescence of xanthoglows makes them prime candidates for synergistic research efforts bridging chemistry with other scientific disciplines. Their potential utility as biological or molecular probes is a significant avenue for exploration. By functionalizing the xanthoglow core, researchers could develop targeted fluorescent labels for studying biological processes, tracking molecules within cells, or sensing specific biological analytes. The ability of related dipyrrinone analogs to exhibit pH-dependent fluorescence also suggests potential for developing pH sensors for biological or environmental monitoring nih.gov.

Furthermore, the strong fluorescence and notable photostability of xanthoglows in certain solvents, such as 1,4-dioxane, highlight their potential in materials science and physics, particularly in the development of new optical materials nih.gov. Studies have already tested xanthoglows for laser action under flash-lamp pumping, demonstrating their capability to outperform other known laser dyes like Coumarin (B35378) 540A in specific conditions nih.gov. This suggests future research could focus on incorporating xanthoglows into solid-state matrices or optical devices for applications in lasers, lighting, or displays.

Challenges and Opportunities in Fundamental this compound Research

Despite the promising properties of xanthoglows, fundamental research faces challenges and presents numerous opportunities for deeper understanding and development. A key opportunity lies in the rational design and synthesis of novel this compound analogs with finely tuned photophysical properties nih.gov. While the core structure provides fluorescence, modifications to the peripheral groups can influence factors like absorption and emission wavelengths, quantum yield, and photostability in different environments.

One challenge observed in related dipyrrinone analogs is achieving fluorescence quantum yields comparable to established fluorophores like rhodamine B or acridine (B1665455) orange, although some analogs fall within a similar range to many cyanine (B1664457) dyes. Understanding the precise structure-property relationships in this compound systems through systematic synthetic studies and advanced spectroscopic techniques remains a crucial area of fundamental research.

Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT calculations, offers a powerful tool to complement experimental studies nih.gov. These methods can provide insights into the electronic structure, energy barriers for isomerization, and the influence of substituents on photophysical properties, guiding the design of improved this compound derivatives.

Unexplored Avenues for Fundamental Chemical and Materials Science Investigation

Beyond current research, several unexplored avenues exist for fundamental investigation into xanthoglows within chemical and materials science. A more comprehensive understanding of their photostability across a wider range of solvents and under various irradiation conditions is essential for practical applications nih.gov. Investigating the mechanisms of photodegradation could lead to strategies for enhancing their longevity.

While studies have focused on xanthoglows in solution, their behavior in the solid state or when incorporated into different material matrices (e.g., polymers, nanoparticles, metal-organic frameworks) is largely unexplored. Understanding how intermolecular interactions and the local environment influence their fluorescence properties in these contexts could pave the way for novel material applications.

Further fundamental chemical investigations could explore alternative synthetic routes to access the this compound core or functionalize it at different positions. Exploring the potential for redox activity or other chemical transformations of the this compound structure could also reveal new applications. The fundamental photophysical mechanisms, including potential intersystem crossing pathways or energy transfer processes, warrant deeper investigation to fully understand and exploit their fluorescence.

Q & A

Q. What are the standard methodologies for characterizing Xanthoglow’s physicochemical properties in experimental settings?

To characterize this compound, researchers should employ a multi-technique approach:

- Spectroscopic analysis : UV-Vis and fluorescence spectroscopy to determine absorption/emission profiles, with calibration against known standards .

- Chromatographic techniques : HPLC or GC-MS to assess purity and identify impurities, using retention time matching and mass fragmentation patterns .

- Thermal stability : Differential scanning calorimetry (DSC) to evaluate decomposition thresholds under controlled conditions .

- Crystallography : X-ray diffraction (XRD) for structural elucidation, requiring single-crystal samples and refinement software (e.g., SHELX) .

Q. How should researchers design experiments to study this compound’s reactivity under varying environmental conditions?

Experimental design must address:

- Control variables : pH, temperature, and light exposure, using buffer systems and environmental chambers .

- Replication : At least triplicate trials to ensure statistical validity, with ANOVA or t-tests for significance testing .

- Data logging : Real-time monitoring via spectrophotometers or electrochemical sensors, ensuring timestamped metadata for reproducibility .

Q. What analytical methods are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

- Sample preparation : Solid-phase extraction (SPE) to isolate this compound from interferents, validated via spike-recovery tests (85–115% recovery range) .

- Quantification : LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) and cross-validate with standard curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported spectral data across studies?

Contradictions may arise from instrumentation variability or sample degradation. Mitigation strategies include:

- Interlaboratory calibration : Use certified reference materials (CRMs) and shared protocols to harmonize spectral measurements .

- Degradation studies : Monitor time-dependent changes in spectral profiles under controlled storage conditions (e.g., inert atmospheres) .

- Meta-analysis : Apply multivariate statistics (e.g., PCA) to identify clusters of discrepant data and isolate confounding variables .

Q. What computational approaches are recommended for modeling this compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina with force fields (e.g., AMBER) to predict binding affinities, validated via experimental IC50 values .

- MD simulations : Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability, analyzing RMSD and hydrogen-bond networks .

- QSAR modeling : Train models with datasets spanning diverse analogs, ensuring applicability domain checks to avoid extrapolation errors .

Q. What methodologies address reproducibility challenges in this compound synthesis protocols?

- Stepwise validation : Document reaction parameters (e.g., catalyst loading, stirring rate) using electronic lab notebooks (ELNs) for traceability .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real time .

- Open-science practices : Publish detailed synthetic procedures, raw NMR spectra, and crystallographic data in repositories like Zenodo .

Q. How can researchers optimize this compound’s photostability for long-term applications?

- Accelerated aging tests : Expose samples to UV irradiation (e.g., 365 nm) and quantify degradation products via LC-MS, comparing kinetics under inert vs. aerobic conditions .

- Additive screening : Test antioxidants (e.g., BHT) or light stabilizers (e.g., HALS) at 0.1–1% w/w, using DOE (Design of Experiments) to identify synergistic effects .

- Microenvironment engineering : Encapsulate this compound in polymeric matrices (e.g., PLGA nanoparticles) and assess release profiles under simulated use conditions .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Nonlinear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate EC50/LC50 values .

- Benchmark dose (BMD) modeling : Estimate lower confidence limits (BMDL) for risk assessment, preferred over NOAEL/LOAEL for granularity .

- Sensitivity analysis : Vary model parameters (e.g., slope factor) to quantify uncertainty in toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.